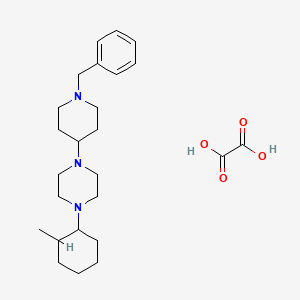![molecular formula C13H11ClN4OS2 B4620283 2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4620283.png)
2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Descripción general
Descripción
The compound belongs to a class of heterocyclic compounds known for their wide range of biological properties, making them significant in medicinal and agricultural chemistry. Studies such as those by Chidrawar (2017) and others highlight the importance of benzothiazole and benzimidazole derivatives, showcasing their applications beyond medicinal uses to include roles as antioxidants, vulcanization accelerators, and components in electroluminescent devices (Chidrawar, 2017).
Synthesis Analysis
The synthesis of benzimidazole and thiazole derivatives often involves complex reactions, including the condensation of o-phenylenediamines with various electrophilic reagents. Ibrahim (2011) discusses methods developed for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting the versatility and wide applicability of these synthetic routes (Ibrahim, 2011).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, such as the compound , is crucial for their biological activity. Boča, Jameson, and Linert (2011) review the chemistry and properties of benzimidazole and benzothiazole compounds, emphasizing the importance of molecular structure in determining their biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of benzimidazole and thiazole derivatives are influenced by their structural features. Mendieta-Wejebe et al. (2023) discuss the design, synthesis, and biological activities of (thio)urea benzothiazole derivatives, demonstrating the impact of chemical structure on their pharmacological properties (Mendieta-Wejebe et al., 2023).
Physical Properties Analysis
The physical properties of benzimidazole and thiazole derivatives, such as solubility and melting points, are critical for their application in different fields. Although specific studies on the physical properties of the compound were not identified, the general principles of physical properties analysis are applicable.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the potential applications and handling of these compounds. Vessally et al. (2018) review the S-arylation of 2-mercaptobenzazoles, highlighting the methods and significance of these reactions in synthesizing biologically active molecules (Vessally et al., 2018).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
One study discusses the quantitative accessibility of thioureido-acetamides as starting materials for the synthesis of various heterocycles through one-pot cascade reactions. These reactions are noted for their excellent atom economy, leading to the formation of 2-iminothiazoles, thioparabanic acids, functionalized 5,5-diaryl-thiohydantoins, and 2-imino-5-methylene-thiazolidine-4-ones. Such synthetic routes are highlighted for their benign access to important heterocycles like imidazo[1,2-c]pyrimidines, with all product structures determined through spectroscopic, chemical data, and DFT calculations (Schmeyers & Kaupp, 2002).
Anticancer Applications
Another research effort synthesized new derivatives combining the benzimidazole and thiazole moieties, aimed at evaluating their anticancer potential. The study involved the reaction of 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine with various reagents to produce corresponding products. Some of these newly synthesized derivatives showed promising anticancer activity against HepG2 and PC12 cancerous cell lines, highlighting the compound's relevance in developing potential anticancer agents (Nofal et al., 2014).
Electrophilic Building Blocks
The use of N-aryl-2-chloroacetamides as doubly electrophilic building blocks for synthesizing thiazolo[3,2-a]pyrimidinone derivatives is another significant application. This synthesis route involves the elimination of by-products like aniline or 2-aminobenzothiazole, with the structure of the reaction products confirmed through analytical and spectral studies, including single-crystal X-ray data (Janardhan et al., 2014).
Propiedades
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS2/c1-7-5-15-12(21-7)18-11(19)6-20-13-16-9-3-2-8(14)4-10(9)17-13/h2-5H,6H2,1H3,(H,16,17)(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKISMIQVNSWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4620206.png)

![1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride](/img/structure/B4620213.png)
![1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone](/img/structure/B4620232.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4620263.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4620274.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide](/img/structure/B4620275.png)

![3-(4-methoxybenzyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620290.png)
